(4-Fluorophenyl)methyl-trimethylsilane
Overview
Description
It is a colorless liquid commonly used in organic synthesis as a protecting group for alcohols and a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Mode of Action
As a silane reagent, it likely interacts with its targets through the formation and cleavage of silicon-oxygen (Si-O) bonds .
Pharmacokinetics
Its physicochemical properties such as molecular weight (168283 g/mol), density (09±01 g/cm3), and boiling point (1756±230 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Result of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (4-Fluorophenyl)methylsilane . For instance, its boiling point indicates that it may be volatile at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylsilane typically involves the reaction of 4-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for (4-Fluorophenyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde.
Reduction: It can be reduced to form 4-fluorotoluene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like water or ammonia under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde
Reduction: 4-Fluorotoluene
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(trimethyl)silane
- 4-Fluorobenzyltrimethylsilane
- 4-Fluorophenyltrimethylsilane
Uniqueness
(4-Fluorophenyl)methylsilane is unique due to its specific combination of a fluorinated benzyl group and a trimethylsilyl group. This combination imparts unique reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(4-fluorophenyl)methyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOHBPANQTRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305247 | |
Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-25-2 | |
Record name | NSC170016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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